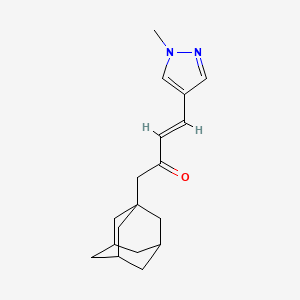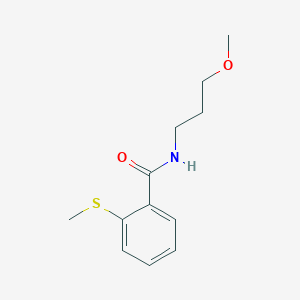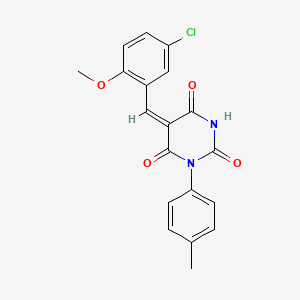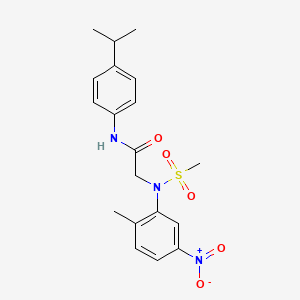
1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one involves several key steps, starting from the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This method allows for the introduction of various substituents, including the adamantyl group, at specific positions on the pyrazole ring, demonstrating versatility in synthesizing pyrazole derivatives with functionalized side chains (Grotjahn et al., 2002).
Molecular Structure Analysis
The molecular structure of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one and its derivatives has been characterized by various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity (Claramunt et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one includes its ability to undergo various chemical transformations, such as nitration, which introduces nitro groups into the pyrazole ring. Additionally, the adamantyl group affects the compound's reactivity, offering unique pathways for chemical modifications and the synthesis of novel derivatives (Claramunt et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and potential applications in materials science. These properties are influenced by the compound's molecular structure, particularly the interactions between the adamantyl and pyrazole components (Claramunt et al., 2000).
Chemical Properties Analysis
The chemical properties of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. The interaction between the adamantyl group and the pyrazole ring plays a significant role in determining these properties, affecting the compound's overall chemical behavior and its reactions with different chemical species (Claramunt et al., 2000).
Applications De Recherche Scientifique
Influence on Coordination Geometry and Magnetic Properties
Research by Brück et al. (1996) on paramagnetic planar complexes of NiII, including adamantyl (Ad) substituents, revealed that a favorable combination of electronic and steric factors produces the necessary donor quality for bischelation and the singular field strength required for the formation of planar paramagnetic species. This study underscores the importance of adamantyl substituents in influencing the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates, suggesting potential applications in magnetic materials and coordination chemistry (Brück et al., 1996).
Role in Synthesis of Heterocyclic Compounds
Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing a variety of heterocyclic compounds. This research illustrates the utility of pyrazoline derivatives in creating novel heterocycles, which could be extrapolated to the study of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one, suggesting its potential in synthesizing new heterocyclic structures with diverse applications in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Anticancer Activity of Pyrazoline Derivatives
Ray et al. (2022) conducted a comprehensive review on synthetic strategies of pyrazoline derivatives for developing new anticancer agents. This review encapsulates the significant biological effects of pyrazoline derivatives, including anticancer activity, and discusses their synthesis. The information could be relevant to the application of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one in drug discovery, especially in the context of designing novel anticancer agents (Ray et al., 2022).
Pharmacological Potential in Neurodegenerative Diseases
Dembitsky et al. (2020) reviewed the pharmacological profile of natural and synthetic compounds with adamantane-based scaffolds, highlighting their potential in treating neurodegenerative diseases. This review provides a comparative analysis of structure-activity relationships for adamantane derivatives, including their efficacy against dementia, Alzheimer's, and Parkinson's diseases. Given the adamantyl group in the compound of interest, this suggests potential research applications in developing treatments for neurodegenerative diseases (Dembitsky et al., 2020).
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-4-(1-methylpyrazol-4-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-20-12-13(11-19-20)2-3-17(21)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h2-3,11-12,14-16H,4-10H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRQADLSMKXAQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-Adamantyl)-4-(1-methyl-1H-pyrazol-4-YL)-3-buten-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)

